3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione
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Overview
Description
3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with a methyl group and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with 3-methylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trichlorophenyl group enhances its binding affinity and specificity. The imidazolidine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share a similar five-membered ring structure but contain sulfur instead of nitrogen.
Imidazole derivatives: These compounds have a similar nitrogen-containing ring but differ in their substitution patterns.
Uniqueness
3-Methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both a methyl group and a trichlorophenyl group on the imidazolidine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64464-12-6 |
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Molecular Formula |
C10H7Cl3N2O2 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
3-methyl-5-(2,4,5-trichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7Cl3N2O2/c1-15-9(16)8(14-10(15)17)4-2-6(12)7(13)3-5(4)11/h2-3,8H,1H3,(H,14,17) |
InChI Key |
YUMPWYXAMPIITD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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